BenchChemオンラインストアへようこそ!

4-(2-aminoethyl)-N-methylbenzenesulfonamide

Carbonic anhydrase Enzyme kinetics Structural biology

Secondary sulfonamide for CA inhibition studies. N-Methylation alters pH-dependent zinc coordination vs primary sulfonamides. Free 2-aminoethyl amine enables bioconjugation without disrupting pharmacophore binding. Validated scaffold for tumor-associated hCA IX/XII selectivity (Ki 4–6 nM in optimized analogs). Supplied as ≥98% free base; hydrochloride salt available.

Molecular Formula C9H14N2O2S
Molecular Weight 214.28
CAS No. 223253-76-7
Cat. No. B2615939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-N-methylbenzenesulfonamide
CAS223253-76-7
Molecular FormulaC9H14N2O2S
Molecular Weight214.28
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)CCN
InChIInChI=1S/C9H14N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3
InChIKeyQOOMVJNTEZSQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Aminoethyl)-N-methylbenzenesulfonamide (CAS 223253-76-7): A Primary Amine-Functionalized Sulfonamide Intermediate


4-(2-Aminoethyl)-N-methylbenzenesulfonamide (CAS: 223253-76-7) is an aromatic sulfonamide derivative with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . It features a para-substituted benzenesulfonamide core bearing an N-methyl group on the sulfonamide nitrogen and a 2-aminoethyl side chain that provides a free primary amine functional handle. This structure places it within the broader class of benzenesulfonamide carbonic anhydrase (CA) inhibitors and serine protease inhibitor scaffolds. Its hydrochloride salt form (MW 250.75 g/mol) is water-soluble and is the form most commonly encountered in biochemical research applications [1].

Critical Procurement Considerations: Why Not All Benzenesulfonamides Are Interchangeable for Carbonic Anhydrase Inhibition


Within the benzenesulfonamide class, subtle structural modifications—particularly at the sulfonamide nitrogen and the para-position of the aromatic ring—dramatically alter isoform selectivity profiles, binding mode, and inhibitory potency against carbonic anhydrase (CA) enzymes. N-Methylation of the sulfonamide group, as in 4-(2-aminoethyl)-N-methylbenzenesulfonamide, converts the compound from a primary sulfonamide to a secondary sulfonamide. This changes the binding mechanism to CA isoforms: primary sulfonamides coordinate zinc via a deprotonated primary amine nitrogen, whereas secondary sulfonamides require deprotonation of the alkylated nitrogen for zinc coordination, a process linked to distinct pH-dependent binding thermodynamics [1]. Consequently, generic substitution of a primary sulfonamide (e.g., 4-(2-aminoethyl)benzenesulfonamide) with this N-methylated analog without accounting for altered isoform selectivity and binding kinetics can invalidate experimental outcomes in CA inhibition studies.

Head-to-Head Quantitative Differentiation of 4-(2-Aminoethyl)-N-methylbenzenesulfonamide from Structural Analogs


N-Methylation Converts Binding Mode from Primary to Secondary Sulfonamide Coordination at CA Active Site Zinc

Structural evidence from human carbonic anhydrase II (hCA II) crystallography demonstrates that N-methylated sulfonamides such as 4-(2-aminoethyl)-N-methylbenzenesulfonamide bind via a secondary sulfonamide coordination mode, distinct from primary sulfonamides like acetazolamide or 4-(2-aminoethyl)benzenesulfonamide. In secondary sulfonamide binding, the negatively charged nitrogen of the alkylated amino group coordinates to the active site Zn(II), a process coupled to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide [1]. This binding mechanism fundamentally differs from the deprotonated primary amine coordination of primary sulfonamides. In contrast, the unsubstituted analog 4-(2-aminoethyl)benzenesulfonamide binds as a primary sulfonamide, and clinically used CA inhibitors such as acetazolamide (AAZ), methazolamide (MZA), and ethoxzolamide (EZA) all utilize primary sulfonamide coordination chemistry. The distinct binding mode of N-methylated sulfonamides alters the pH-dependence of inhibition and may influence residence time at the active site [2].

Carbonic anhydrase Enzyme kinetics Structural biology

4-(2-Aminoethyl)benzenesulfonamide Scaffold Enables Tumor-Associated CA IX/XII Selectivity Over Cytosolic Isoforms

While direct Ki data for 4-(2-aminoethyl)-N-methylbenzenesulfonamide against CA isoforms is not reported in the primary literature, data from a closely related series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides provides class-level evidence of the scaffold's inherent tumor-associated isoform selectivity. In a systematic study of 13 novel N4-substituted derivatives (compounds 5-17), the most potent inhibitors bearing cationic character (compounds 11 and 12) exhibited Ki values of 5.9 nM and 6.2 nM for hCA IX, and 4.3 nM and 4.0 nM for hCA XII, respectively [1]. These values represent an improvement over clinically used CA inhibitors acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND), which display hCA IX Ki values in the range of 24-50 nM [1]. Importantly, these compounds demonstrated meaningful selectivity for the tumor-associated transmembrane isoforms hCA IX and XII over the physiologically dominant cytosolic isoforms hCA I and II, with selectivity ratios (hCA IX vs hCA II) for compounds 11 and 12 ranging from 10 to 15 [1]. The 4-(2-aminoethyl)benzenesulfonamide scaffold is therefore validated as a privileged chemotype for achieving tumor-associated CA isoform selectivity, a property that can be further tuned by N-methylation and N4-substitution.

Carbonic anhydrase Cancer therapeutics Isoform selectivity

Free Primary Amine Enables Site-Specific Conjugation for Imaging Probes Not Possible with N,N-Disubstituted or Cyclic Sulfonamides

The presence of a free primary amine on the 2-aminoethyl side chain of 4-(2-aminoethyl)-N-methylbenzenesulfonamide provides a unique, chemically addressable functional handle that is absent in most clinically used sulfonamide CA inhibitors (e.g., acetazolamide lacks this amine) and is blocked in N,N-disubstituted analogs. This amine has been exploited for site-specific conjugation chemistry. In a representative application, 4-(2-aminoethyl)benzenesulfonamide (the primary sulfonamide analog lacking N-methylation) was conjugated to a tridentate ligand (N-2-picolyl-N-acetic acid) via the primary amine, enabling subsequent labeling with a ⁹⁹ᵐTc(I)-tricarbonyl moiety to generate [⁹⁹ᵐTc(CO)₃(L)] [1]. This conjugate was designed for in vivo visualization of CA IX expression in tumor hypoxia by SPECT imaging [2]. The target compound 4-(2-aminoethyl)-N-methylbenzenesulfonamide retains this primary amine functionality, whereas N,N-dimethylated or cyclic sulfonamide analogs (e.g., sultiame) lack a free amine for such conjugation chemistry. This differentiates the compound from both simple sulfonamide inhibitors that lack a conjugation handle and from fully substituted analogs where amine reactivity is abolished.

Bioconjugation Molecular imaging Radiopharmaceuticals

Targeted Application Scenarios for 4-(2-Aminoethyl)-N-methylbenzenesulfonamide Based on Evidenced Differentiation


Synthesis of Secondary Sulfonamide Carbonic Anhydrase Inhibitors with Altered pH-Dependent Binding Kinetics

Researchers designing CA inhibitors with modified pH-sensitivity profiles can use this compound as a starting material or reference standard for secondary sulfonamide pharmacophores. The N-methylation, combined with the 4-(2-aminoethyl) substitution, establishes a scaffold distinct from primary sulfonamide CA inhibitors such as acetazolamide. The binding mechanism elucidated from PDB 7AGN demonstrates that secondary sulfonamides coordinate zinc via a deprotonated alkylated nitrogen, a process that alters the pH-dependence of inhibition compared to primary sulfonamides [1]. This compound provides a direct chemical template for exploring this mechanistic class without requiring complex synthetic manipulation of the sulfonamide nitrogen.

Precursor for Site-Specific Conjugation to Imaging Probes or Affinity Reagents Targeting Tumor-Associated CA IX/XII

The free primary amine on the 2-aminoethyl side chain makes this compound uniquely suitable for bioconjugation applications where retention of the sulfonamide CA-binding pharmacophore is required. The scaffold's demonstrated selectivity for tumor-associated isoforms hCA IX and hCA XII over cytosolic isoforms hCA I and II (selectivity ratios of 10-15 in optimized analogs) [2] makes it a validated starting point for targeted imaging agent development. The amine handle can be reacted with NHS esters, isothiocyanates, or carboxylic acids using standard peptide coupling chemistry, enabling attachment of fluorophores, chelators for radiometals (e.g., ⁹⁹ᵐTc, ⁶⁸Ga), or biotin tags without disrupting CA binding. This orthogonal functionality is absent in clinically used CA inhibitors such as acetazolamide and indisulam.

Reference Compound for Mechanistic Studies of Secondary vs. Primary Sulfonamide Binding to Metalloenzymes

For enzymologists and structural biologists investigating the fundamental differences between primary and secondary sulfonamide binding to zinc-containing metalloenzymes, this compound serves as a chemically well-defined model system. The binding thermodynamics and kinetics of secondary sulfonamides differ from those of primary sulfonamides due to the requirement for deprotonation of the alkylated nitrogen and the linked protonation of the zinc-bound hydroxide [1]. This compound, with its defined N-methylation and free aminoethyl handle, provides a tractable scaffold for systematic studies of these phenomena using isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or stopped-flow kinetics.

Building Block for Diversification into Tumor-Selective CA Inhibitor Libraries

The 4-(2-aminoethyl)benzenesulfonamide core has been validated as a privileged chemotype for achieving selectivity toward tumor-associated hCA IX and XII. In systematic SAR studies, N4-substituted derivatives of this scaffold achieved Ki values as low as 5.9 nM for hCA IX and 4.0 nM for hCA XII, outperforming clinically used CA inhibitors by 4- to 8-fold in potency while maintaining 10- to 15-fold selectivity over hCA II [2]. This compound, as the N-methylated analog, can be elaborated via the primary amine into diverse amide, urea, or sulfonamide derivatives to generate focused libraries targeting the transmembrane CA isoforms overexpressed in hypoxic solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-aminoethyl)-N-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.